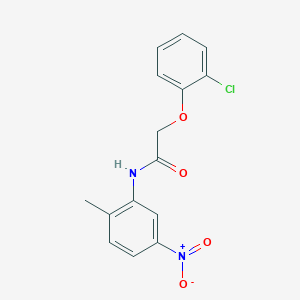

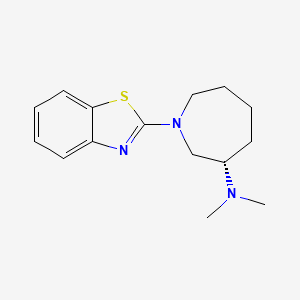

![molecular formula C9H13N3O4S B5556938 isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate](/img/structure/B5556938.png)

isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Research on related triazine compounds provides insight into potential synthesis methods that could be applicable to isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate. Triazine derivatives are typically synthesized through reactions involving amino-triazine precursors and various acetoacetate or acetylacetate derivatives under reflux conditions. For instance, the reaction of ethyl acetoacetate with diamino-3,4-oxo-5-dihydro-1,2,4-triazines results in bicyclic products through competitive cyclization (Lavergne et al., 1975).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate, is characterized by their unique bicyclic systems, which may include triazinones or triazepines as core structures. X-ray diffraction studies on similar compounds reveal the conformational and geometrical preferences of these bicyclic systems, providing insight into the three-dimensional arrangement of atoms within the molecules (Jeffrey et al., 1985).

Chemical Reactions and Properties

Triazine derivatives are known for their versatile chemical reactivity, which includes the ability to undergo various nucleophilic substitutions, cycloadditions, and condensation reactions. These reactions are often influenced by the presence of substituents on the triazine ring, which can affect the electron density and, consequently, the reactivity of the compound. The synthesis and properties of related compounds suggest that isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate could participate in similar chemical transformations (Krivokolysko et al., 2013).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting points, and crystalline structure, are determined by their molecular structure and the nature of their substituents. Detailed structural analysis through X-ray crystallography provides valuable data on the molecular conformation and crystal packing, which directly influences their physical properties (Jeffrey et al., 1985).

Chemical Properties Analysis

The chemical properties of triazine derivatives, including their acidity, basicity, and reactivity towards various reagents, are crucial for understanding their behavior in chemical reactions. Studies on similar compounds show that these properties are influenced by the electron-donating or withdrawing nature of substituents attached to the triazine core. This affects their potential for forming bonds, undergoing substitution reactions, and participating in cycloadditions (Kunishima et al., 1999).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Synthesis of Pyridothienopyrimidines and Triazines : The research involves synthesizing various pyridothienopyrimidines and triazine derivatives starting from thienopyridines, which undergo reactions like acetylation, treatment with carbon disulfide, and diazotization to afford triazine derivatives among others. This work demonstrates the compound's role in generating diverse heterocyclic compounds with potential applications in pharmaceuticals and materials science (Hussein, Abu-shanab, & Ishak, 2000).

Esterification of Acetic Acid and Isobutanol : A study on the esterification of acetic acid with isobutanol using a pervaporation membrane reactor highlights the compound's relevance in producing isobutyl acetate, a valuable solvent in various industries. This research underscores its importance in enhancing chemical processes and solvent production efficiencies (Korkmaz et al., 2009).

Potential Applications

Antimicrobial Activity : Novel isochroman-triazole and thiadiazole hybrids were synthesized and demonstrated moderate to good antimicrobial activity against several bacterial and fungal strains. This suggests that compounds with triazine functionalities may serve as templates for designing new antimicrobial agents (Saeed & Mumtaz, 2017).

Electrogenerated Chemiluminescence : A study found 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine to be a selective and highly sensitive derivatization reagent for carboxylic acids, suggesting that related compounds might have applications in analytical chemistry, particularly in high-performance liquid chromatography (Morita & Konishi, 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methylpropyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c1-5(2)3-16-6(13)4-17-8-7(14)10-9(15)12-11-8/h5H,3-4H2,1-2H3,(H2,10,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSCXADKVRWYES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CSC1=NNC(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

![1-(2,3-dimethylphenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5556879.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)